molecular formula C16H16N6S B287582 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B287582
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: NWBGQYQQSFSSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Wirkmechanismus

The exact mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in disease processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which are implicated in various diseases. The compound has also been shown to have a positive effect on the immune system by enhancing the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of pharmacological activities. This makes it a versatile compound that can be used in various disease models. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a diagnostic agent for various diseases. Additionally, the compound's mechanism of action needs to be further elucidated to identify potential targets for drug development. Finally, more studies are needed to assess the compound's safety and efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in medicinal chemistry, pharmacology, and material science. Its broad spectrum of pharmacological activities makes it a versatile compound that can be used in various disease models. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in vivo.

Synthesemethoden

The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate to yield 4-methylphenyl hydrazine acetoacetate. The resulting compound is then reacted with 2-amino-5-methylthiadiazole-3-carboxylic acid hydrazide in the presence of triethylamine to form the desired product. The reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

The compound 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential as a diagnostic agent for various diseases.

Eigenschaften

Molekularformel

C16H16N6S

Molekulargewicht

324.4 g/mol

IUPAC-Name

6-(2-ethyl-5-methylpyrazol-3-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N6S/c1-4-21-13(9-11(3)19-21)15-20-22-14(17-18-16(22)23-15)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI-Schlüssel

NWBGQYQQSFSSMO-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C

Kanonische SMILES

CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.